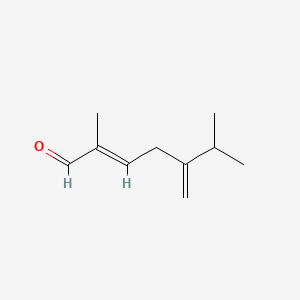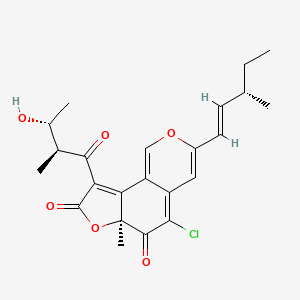
毛霉素A
描述
毛霉素A是由球形毛霉菌产生的次级代谢产物。它属于氮杂菲酮类抗生素,以其强大的抗真菌活性而闻名。 该化合物已被发现可以抑制多种病原真菌的生长,包括导致棉花等作物枯萎病的黄萎病菌 .
科学研究应用
毛霉素A具有广泛的科学研究应用:
化学: 它被用作模型化合物来研究氮杂菲酮的生物合成,并开发复杂天然产物的新合成方法。
生物学: 该化合物因其抗真菌特性及其作为黄萎病菌等植物病原体生物防治剂的潜在用途而被研究.
医学: 目前正在进行的研究探索this compound作为抗真菌药物治疗人类真菌感染的潜力。
作用机制
毛霉素A通过抑制病原真菌的孢子萌发和菌丝生长来发挥其抗真菌作用。 该化合物破坏了各种代谢途径,包括亚麻酸代谢、α-亚麻酸代谢和嘌呤代谢,这些途径对于真菌的生长和发育至关重要 . 此外,this compound诱导活性氧和一氧化二氮的产生,导致细胞坏死和菌丝变形 .
生化分析
Biochemical Properties
Chaetoviridin A plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to inhibit the growth of the fungal pathogen Verticillium dahliae by interfering with spore germination and mycelial growth . The compound interacts with enzymes involved in cell wall degradation, leading to increased production of reactive oxygen species and nitrous oxide, which contribute to its antifungal activity . Additionally, chaetoviridin A has been found to interact with proteins involved in stress response and detoxification, further enhancing its inhibitory effects on fungal pathogens .
Cellular Effects
Chaetoviridin A exerts significant effects on various types of cells and cellular processes. In fungal cells, it causes cell necrosis and mycelial deformation, leading to the inhibition of spore germination and growth . The compound also influences cell signaling pathways by increasing the production of reactive oxygen species and nitrous oxide, which play a role in the defense response of plants against fungal infections . Furthermore, chaetoviridin A has been shown to affect gene expression related to stress resistance and detoxification, thereby enhancing the overall defense mechanisms of the host plant .
Molecular Mechanism
The molecular mechanism of chaetoviridin A involves its interaction with various biomolecules, leading to enzyme inhibition and changes in gene expression. The compound binds to enzymes involved in cell wall degradation, resulting in the production of reactive oxygen species and nitrous oxide . This binding interaction disrupts the normal functioning of the fungal cells, leading to cell necrosis and mycelial deformation . Additionally, chaetoviridin A down-regulates genes related to stress resistance and detoxification, further inhibiting the growth and survival of fungal pathogens .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chaetoviridin A have been observed to change over time. The compound exhibits stability and retains its antifungal activity over extended periods . Its degradation products may also contribute to its overall bioactivity. Long-term studies have shown that chaetoviridin A can cause sustained inhibition of fungal growth and spore germination, indicating its potential for long-term use in agricultural applications . Additionally, in vitro and in vivo studies have demonstrated that chaetoviridin A can enhance the defense response of plants over time, leading to improved resistance against fungal infections .
Dosage Effects in Animal Models
The effects of chaetoviridin A vary with different dosages in animal models. At lower doses, the compound exhibits significant antifungal activity without causing adverse effects . At higher doses, chaetoviridin A may exhibit toxic effects, including cell necrosis and tissue damage . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for maximum efficacy and minimal toxicity .
Metabolic Pathways
Chaetoviridin A is involved in several metabolic pathways, including linolenic acid metabolism, alpha-linolenic acid metabolism, arachidonic acid metabolism, and purine metabolism . The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . These interactions contribute to the compound’s overall bioactivity and its ability to inhibit fungal growth and spore germination .
Transport and Distribution
Within cells and tissues, chaetoviridin A is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . These interactions influence the localization and concentration of chaetoviridin A within the cells, thereby affecting its bioactivity and efficacy .
Subcellular Localization
Chaetoviridin A exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its interactions with enzymes and proteins involved in cell wall degradation and stress response, thereby contributing to its antifungal activity . Additionally, the subcellular localization of chaetoviridin A may influence its stability and degradation, further affecting its overall bioactivity .
准备方法
合成路线和反应条件: 毛霉素A主要通过球形毛霉菌的发酵获得。 其生物合成涉及一个高度还原的多聚酮合酶 (PKS) 和一个酰基转移酶,它们共同作用形成该化合物的吡喃醌核心 . 发酵过程通常包括在受控条件下将真菌培养在富含营养的培养基中,以最大程度地提高this compound的产量。
工业生产方法: this compound的工业生产遵循类似的发酵技术,但规模更大。该过程涉及优化生长条件,例如温度、pH 值和营养物质的可用性,以提高化合物的产量。 发酵后,采用溶剂萃取、色谱和结晶等技术提取和纯化该化合物 .
化学反应分析
反应类型: 毛霉素A会经历各种化学反应,包括氧化、还原和取代。这些反应对于修饰该化合物以增强其生物活性或研究其化学性质至关重要。
常用试剂和条件:
氧化: 常见的氧化剂,如过氧化氢或高锰酸钾,可用于氧化this compound,从而形成不同的衍生物。
还原: 还原剂,如硼氢化钠或氢化铝锂,可用于还原该化合物,改变其官能团。
主要产物: 从这些反应中形成的主要产物包括具有改变的生物活性的各种毛霉素衍生物。 这些衍生物通常因其增强的抗真菌或抗菌特性而被研究 .
相似化合物的比较
毛霉素A与其他氮杂菲酮化合物密切相关,例如毛霉素E和毛霉素D。 这些化合物具有相似的吡喃醌核心,但在取代基和生物活性方面有所不同 . 与它的类似物相比,this compound表现出独特的抗真菌特性,并对各种植物病原体具有更广泛的活性 .
类似化合物:
- 毛霉素E
- 毛霉素D
- 毛霉菌素R
- 毛霉菌素T
This compound以其强大的抗真菌活性及其在农业和医药领域的潜在应用而脱颖而出。其独特的化学结构和生物活性使其成为进一步研究和开发的宝贵化合物。
属性
IUPAC Name |
(6aS)-5-chloro-9-[(2S,3R)-3-hydroxy-2-methylbutanoyl]-6a-methyl-3-[(E,3S)-3-methylpent-1-enyl]furo[2,3-h]isochromene-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClO6/c1-6-11(2)7-8-14-9-15-16(10-29-14)18-17(20(26)12(3)13(4)25)22(28)30-23(18,5)21(27)19(15)24/h7-13,25H,6H2,1-5H3/b8-7+/t11-,12-,13+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSQVPGTQUYLEQ-CCBHEJLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(C)C(C)O)C2=CO1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3(C(=C(C(=O)O3)C(=O)[C@@H](C)[C@@H](C)O)C2=CO1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893270 | |
| Record name | Chaetoviridin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308671-17-1, 128252-98-2 | |
| Record name | (6aS)-5-Chloro-9-[(2S,3R)-3-hydroxy-2-methyl-1-oxobutyl]-6a-methyl-3-[(1E,3S)-3-methyl-1-penten-1-yl]-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1308671-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chaetoviridin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128252982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chaetoviridin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


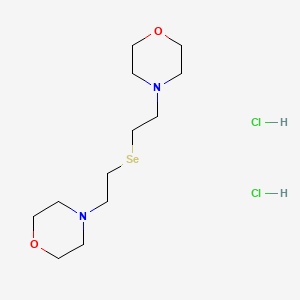

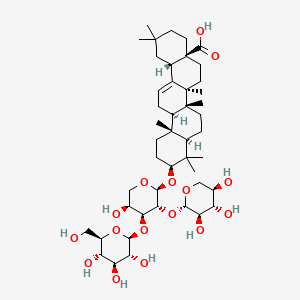
![4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B1236702.png)

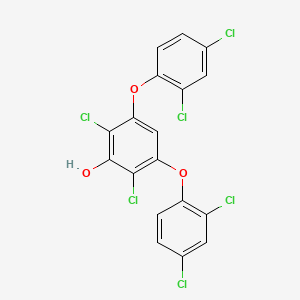
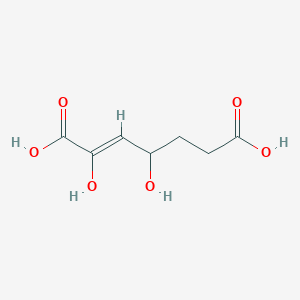
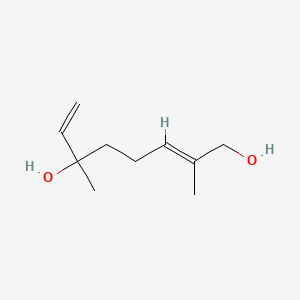

![(1S,2Z,16Z,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B1236710.png)

